molecular formula C12H14O4 B116493 (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acid CAS No. 143225-28-9

(3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acid

Cat. No. B116493
M. Wt: 222.24 g/mol
InChI Key: RARNEZUOCRRMPW-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acid, also known as methylphenidate, is a widely used psychoactive drug that is commonly prescribed to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system stimulant that works by increasing the levels of dopamine and norepinephrine in the brain.

Mechanism Of Action

Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This results in increased activity in the prefrontal cortex, which is responsible for attention, concentration, and impulse control.

Biochemical And Physiological Effects

Methylphenidate has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver, leading to an increase in blood glucose levels. In addition, it can cause changes in appetite, mood, and sleep patterns.

Advantages And Limitations For Lab Experiments

Methylphenidate is commonly used in animal studies to investigate the effects of increased dopamine and norepinephrine levels in the brain. It is also used in studies investigating the role of these neurotransmitters in attention, learning, and memory. However, it should be noted that the effects of (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate may differ between species, and caution should be taken when extrapolating results from animal studies to humans.

Future Directions

Research on (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate is ongoing, with several areas of interest. One area of focus is the development of new formulations with improved pharmacokinetic properties, such as extended-release formulations. Another area of interest is the investigation of the long-term effects of (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate use, particularly in children and adolescents. Additionally, there is ongoing research investigating the potential use of (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate in the treatment of other psychiatric conditions, such as depression and anxiety.

Synthesis Methods

The synthesis of (3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acidate involves the condensation of piperidine with phenylacetone, followed by reduction of the resulting imine to form the amine. This amine is then reacted with methyl chloroformate to form the methyl ester, which is subsequently hydrolyzed to yield the final product.

Scientific Research Applications

Methylphenidate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. It is also effective in reducing excessive daytime sleepiness in individuals with narcolepsy.

properties

CAS RN

143225-28-9

Product Name

(3R)-3-Methyl-4-oxo-4-phenylmethoxybutanoic acid

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

(3R)-3-methyl-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C12H14O4/c1-9(7-11(13)14)12(15)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1

InChI Key

RARNEZUOCRRMPW-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC(=O)O)C(=O)OCC1=CC=CC=C1

SMILES

CC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CC(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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